

Technical Guide: Handling, Storage, and Application of 2,2-Dimethyloctanoic Acid

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Compound of Interest

Compound Name: 2,2-Dimethyloctanoic acid

CAS No.: 29662-90-6

Cat. No.: B031098

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Introduction & Scientific Context

2,2-Dimethyloctanoic acid (CAS: 25234-36-2) is a branched-chain fatty acid derivative characterized by a gem-dimethyl substitution at the

-carbon position. Unlike straight-chain fatty acids (e.g., octanoic acid), which undergo rapid mitochondrial

-oxidation, the steric bulk of the gem-dimethyl group in **2,2-dimethyloctanoic acid** significantly hinders enzymatic attack at the

-position.

In drug development, this structural feature is exploited to:

- **Enhance Metabolic Stability:** Blockade of -oxidation extends the biological half-life () of the molecule or its conjugates.
- **Modulate Lipophilicity:** The branching increases lipophilicity (LogP ~3.7) without significantly altering the acid's pKa, facilitating membrane permeability and albumin binding.

This guide provides rigorous protocols for the handling, storage, and experimental utilization of this compound, ensuring data integrity in high-stakes research environments.

Physicochemical Specifications

Understanding the physical profile is the first step in establishing a robust handling protocol.

Property	Value	Critical Implication for Handling
Molecular Formula	--	--
Molecular Weight	172.26 g/mol	Calculation of molarity for stock solutions.
Physical State	Colorless Liquid	Viscosity considerations during pipetting.
Density	-0.916 g/cm ³	Floats on water; volumetric dispensing requires positive displacement pipettes for accuracy.
Boiling Point	263–266°C	Thermally stable, but avoid high heat in open vessels to prevent oxidation.
pKa	~5.02	Exists as a carboxylate anion at physiological pH (7.4).
LogP (Octanol/Water)	~3.7	Highly lipophilic; requires organic co-solvents (DMSO, Ethanol) for aqueous miscibility.
Solubility	DMSO, Ethanol, Chloroform	Insoluble in water without pH adjustment or carriers (e.g., BSA).

Safety & Hazard Assessment (E-E-A-T)[1]

Signal Word: DANGER GHS Classifications: Skin Corrosion/Irritation (Category 1C/2), Serious Eye Damage (Category 1).[1]

Critical Hazards[3]

- Corrosivity: As a medium-chain carboxylic acid, it can cause severe skin burns and eye damage upon direct contact.
- Incompatibility: Reacts exothermically with strong bases (forming salts) and strong oxidizing agents.
- Material Compatibility: May corrode iron, steel, and aluminum if moisture is present. Use Borosilicate Glass (Type I) or Stainless Steel (316L) for storage. Avoid low-grade plastics which may leach plasticizers due to the compound's lipophilicity.

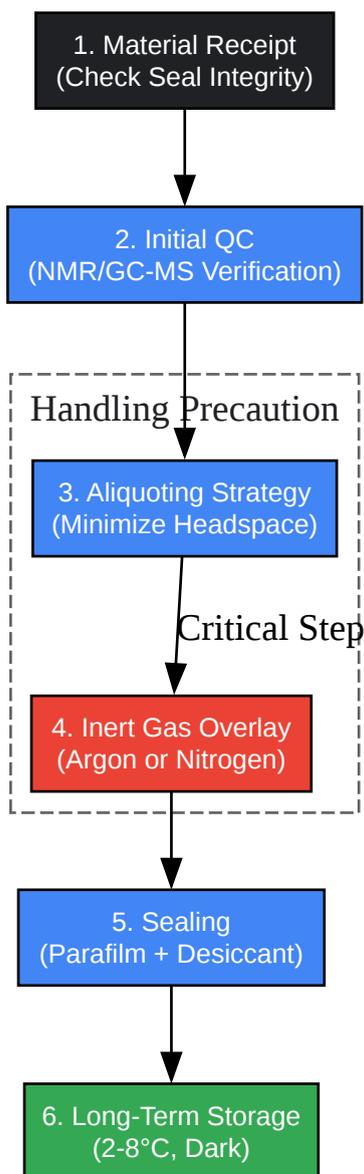
Personal Protective Equipment (PPE) Matrix

- Eyes: Chemical splash goggles + Face shield (if handling volumes >50 mL).
- Hands: Nitrile gloves (Double gloving recommended; 0.11 mm minimum thickness).
- Respiratory: Fume hood required.[2] If aerosolization is possible, use a respirator with organic vapor cartridges.

Protocol: Storage and Inventory Management

To maintain the integrity of **2,2-dimethyloctanoic acid**, specifically preventing oxidative degradation of minor impurities or moisture uptake, follow this "Chain of Custody" storage workflow.

Storage Logic Diagram



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Figure 1: Decision matrix for the receipt and storage of branched-chain fatty acids to ensure long-term stability.

Detailed Storage Steps

- **Vessel Selection:** Transfer from bulk shipping containers to amber glass vials with Teflon-lined caps. Avoid polyethylene (PE) or polypropylene (PP) for long-term storage as lipophilic acids can adsorb to the plastic walls.

- **Headspace Management:** The compound is stable, but air oxidation can occur over years. Flush the headspace of the vial with dry Argon or Nitrogen gas before sealing.
- **Temperature:**
 - **Working Stock (Weeks):** Room Temperature (20–25°C) is acceptable.
 - **Archive Stock (>6 Months):** Refrigerate at 2–8°C. Note that the liquid may solidify or become viscous; allow it to equilibrate to room temperature before opening to prevent water condensation.

Protocol: Solubilization for Biological Assays

A common failure point in drug discovery assays is the precipitation of lipophilic acids when introduced to aqueous media. This protocol ensures a stable dispersion.

Reagents

- **Vehicle:** Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).
- **Buffer:** PBS (pH 7.4) or Culture Media (containing 1-10% Fetal Bovine Serum or BSA). Note: Albumin acts as a carrier protein, significantly improving solubility.

Step-by-Step Solubilization

- **Preparation of 100 mM Master Stock:**
 - Calculate the volume required. Density
0.916 g/mL.[3]
 - **Example:** To make 10 mL of 100 mM stock:
 - Pipette 1.88 mL of **2,2-dimethyloctanoic acid** into a volumetric flask and bring to 10 mL with anhydrous DMSO.
 - Vortex vigorously for 30 seconds. Solution should be clear and colorless.
- **Aqueous Dilution (The "Cloud Point" Avoidance):**

- Do not add the 100% aqueous buffer to the DMSO stock. This causes immediate precipitation.
- Method: Place the aqueous buffer (preferably containing BSA/Serum) on a magnetic stirrer.
- Slowly inject the DMSO stock into the vortex of the stirring buffer.
- Limit: Keep final DMSO concentration 0.5% (v/v) for cell-based assays to avoid solvent toxicity.

Application Note: Metabolic Stability & Drug Design

The primary utility of **2,2-dimethyloctanoic acid** in drug development lies in its resistance to metabolism.

Mechanism of Action: The Gem-Dimethyl Effect

In standard fatty acid metabolism, Acyl-CoA dehydrogenases initiate

-oxidation by abstracting a proton from the

-carbon and

-carbon.

- Standard Octanoic Acid: Contains extractable

-protons. Rapidly degraded.

- **2,2-Dimethyloctanoic Acid**: The

-carbon is quaternary (bonded to Carbonyl,

-carbon, and two Methyls). It has zero

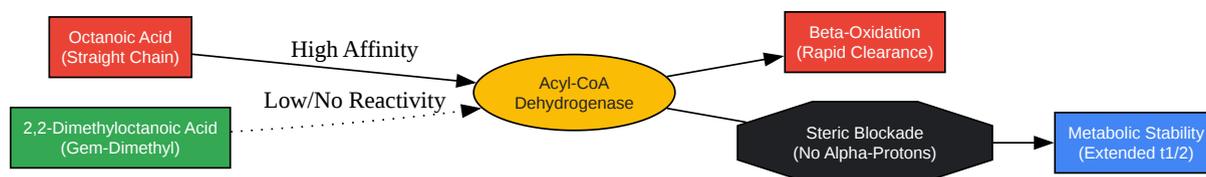
-protons. This physically blocks the formation of the

-

double bond, rendering the molecule resistant to standard

-oxidation pathways.

Metabolic Pathway Comparison



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Figure 2: Mechanistic comparison showing how the gem-dimethyl substitution prevents enzymatic dehydrogenation, leading to extended half-life.

Experimental Application: Albumin Binding Studies

Because this compound mimics the lipophilicity of natural fatty acids but resists degradation, it is an excellent probe for Albumin Binding Affinity studies.

- Protocol Tip: When measuring (dissociation constant) with Human Serum Albumin (HSA), use equilibrium dialysis.
- Expectation: **2,2-dimethyloctanoic acid** will compete for high-affinity fatty acid binding sites (Sudlow Site II) on HSA.

Disposal & Environmental Compliance

- Waste Classification: Hazardous Chemical Waste.
- Protocol: Do not dispose of down the drain. Collect in a dedicated "Organic Waste" container (halogen-free).
- Neutralization: Small spills can be absorbed with vermiculite or sand. If neutralization is required, treat with a dilute solution of sodium carbonate (soda ash), but be aware of

gas evolution.

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